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Lithium chromate hydrate

Cat. No.: B8008385
M. Wt: 147.9 g/mol
InChI Key: BPHMTHBOSQWANY-UHFFFAOYSA-N
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Description

Significance of Hydrated Metal Chromates in Contemporary Chemical Science

Hydrated metal chromates are a class of inorganic compounds that incorporate water molecules within their crystalline structures. These compounds are noteworthy for their diverse applications, which stem from the properties of the chromate (B82759) ion (CrO₄²⁻). The chromate ion is a strong oxidizing agent, and this reactivity is central to many of its uses. ontosight.ai In an acidic solution, chromate ions exist in equilibrium with dichromate ions (Cr₂O₇²⁻). melscience.com

The presence of hexavalent chromium (Cr(VI)) in chromates is a defining characteristic. This oxidation state contributes to the vibrant colors of many chromate compounds, leading to their use as pigments. dartmouth.edubritannica.com Furthermore, the ability of chromates to form a passive, protective layer on metal surfaces makes them effective corrosion inhibitors. justdial.comgalvanizeit.org This property is particularly valuable in protecting metals like zinc and aluminum. justdial.comgalvanizeit.org The "self-healing" nature of these films, where the soluble hexavalent chromium can repair breaks in the protective layer, further enhances their anti-corrosive capabilities. galvanizeit.org

Scope and Relevance of Lithium Chromate Hydrate (B1144303) Research in Materials Chemistry

Lithium chromate hydrate, specifically in its dihydrate form (Li₂CrO₄·2H₂O), is a subject of focused research within materials chemistry. ontosight.aisamaterials.com Its applications are diverse, ranging from its use as a corrosion inhibitor to its role in the development of advanced battery technologies. justdial.comsamaterials.com

In the realm of corrosion prevention, lithium chromate is utilized in coatings for the aerospace industry and as an additive in paints and primers to protect metal structures. justdial.comsamaterials.com It is also employed as a buffer and antifreeze preservative in some water-cooling systems and air conditioners. samaterials.comchembk.com

A significant area of research is its application in lithium-ion batteries. justdial.com As an additive, it can help to improve the performance and stability of these batteries by enhancing their cycle life and reducing the self-discharge rate. justdial.com The compound's lithium content is a key factor in this application.

Furthermore, lithium chromate dihydrate is used in electroplating to create uniform and durable protective and decorative coatings on metals. justdial.comsamaterials.com Its role as an oxidizing agent in various chemical syntheses is also a key area of study. samaterials.com

Historical Context of Chromate Compounds in Academic Inquiry

The scientific exploration of chromium and its compounds began in the late 18th century. In 1797, the French chemist Louis-Nicolas Vauquelin isolated chromium, naming it from the Greek word "chrōma," meaning color, due to the vibrant and varied colors of its compounds. melscience.comdartmouth.edu He discovered that the brilliant orange-red mineral crocoite, first found in Siberia in 1765, was lead chromate. dartmouth.edu

Early research into chromates quickly led to practical applications. By the early 19th century, chromate compounds were being used as mordants in the textile industry to fix dyes to fabrics, preventing fading. dartmouth.edu The distinct colors of chromate compounds also led to their use as pigments in paints and for printing wallpaper. melscience.comdartmouth.edu

Academic inquiry into the properties and reactions of chromate compounds continued throughout the 19th and 20th centuries. Studies on the various oxides of chromium and their compositions were undertaken to better understand their chemical nature. royalsocietypublishing.org The investigation into the carcinogenic properties of certain chromate compounds, particularly those containing hexavalent chromium, became a significant area of research in the mid-20th century, leading to a greater understanding of their toxicological effects. dartmouth.edugovinfo.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula CrH2Li2O5 B8008385 Lithium chromate hydrate

Properties

IUPAC Name

dilithium;dioxido(dioxo)chromium;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cr.2Li.H2O.4O/h;;;1H2;;;;/q;2*+1;;;;2*-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHMTHBOSQWANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].O.[O-][Cr](=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CrH2Li2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Preparative Methodologies for Lithium Chromate Hydrate

Conventional Synthetic Routes for Hydrated Lithium Chromate (B82759) Formation

The most common and straightforward methods for producing lithium chromate involve the reaction of a lithium base with a source of hexavalent chromium in an aqueous solution. These routes typically yield the hydrated form of the salt upon crystallization.

One of the primary industrial methods for synthesizing lithium chromate involves the neutralization reaction between lithium hydroxide (B78521) (LiOH) and chromic acid (H₂CrO₄). samaterials.comnih.gov In this process, an aqueous solution of lithium hydroxide is carefully treated with chromic acid. The reaction is an acid-base neutralization that forms lithium chromate and water. samaterials.com

Reaction: 2 LiOH + H₂CrO₄ → Li₂CrO₄ + 2 H₂O

The resulting solution is then typically concentrated by heating to induce crystallization of lithium chromate hydrate (B1144303) upon cooling. The dihydrate (Li₂CrO₄·2H₂O) is a common form obtained from aqueous solutions at room temperature. nih.gov

An analogous and widely used method involves the reaction of lithium carbonate (Li₂CO₃) with chromium trioxide (CrO₃), which is the anhydride (B1165640) of chromic acid. samaterials.com When chromium trioxide is dissolved in water, it forms chromic acid. This in-situ generated acid then reacts with lithium carbonate.

Reaction: Li₂CO₃ + CrO₃ → Li₂CrO₄ + CO₂

This reaction is driven forward by the evolution of carbon dioxide gas. The resulting lithium chromate remains dissolved in the water and can be crystallized as a hydrate, similar to the lithium hydroxide route. samaterials.com

Conventional Method Reactants Byproducts Primary Product Form
NeutralizationLithium Hydroxide (LiOH), Chromic Acid (H₂CrO₄)Water (H₂O)Hydrated Lithium Chromate
Gas EvolutionLithium Carbonate (Li₂CO₃), Chromium Trioxide (CrO₃)Carbon Dioxide (CO₂)Hydrated Lithium Chromate

Alternative and Advanced Synthetic Approaches

Research into the synthesis of lithium chromate has also explored less conventional precursors and advanced methodologies aimed at producing materials with specific characteristics, such as high purity or nanoscale morphologies.

Alternative synthetic routes have explored the use of different starting materials. One such method involves reacting potassium dichromate (K₂Cr₂O₇) with lithium carbonate or lithium hydroxide. biosynth.com This approach can be advantageous when specific precursors are more readily available or cost-effective. The conversion of dichromate to chromate is pH-dependent; adding a base like lithium hydroxide facilitates the formation of the chromate ion (CrO₄²⁻), which then precipitates with lithium ions. youtube.com

When an alkali is added to a solution containing dichromate ions, it converts them to chromate ions. wikipedia.org This principle can be applied using a lithium base to directly synthesize lithium chromate.

Conceptual Reaction: K₂Cr₂O₇ + 2 LiOH → 2 LiKCrO₄ + H₂O (Further reaction/separation needed) or more likely, conversion to chromate first then precipitation.

To achieve precise control over stoichiometry and morphology at the nanoscale, molecularly engineered approaches using single-source precursors have been developed. mdpi.com A notable strategy involves a solvothermal process to fabricate Li₂CrO₄ nanoparticles from a bimetallic lithium-chromium alkoxide precursor. mdpi.comsemanticscholar.org

In this method, a precursor such as [Li₂Cr(OtBu)₄Cl(THF)₂] is first synthesized. mdpi.com This compound contains both lithium and chromium in a single molecule, ensuring a homogeneous distribution of the elements. mdpi.comsemanticscholar.org Nanoparticles of lithium chromium oxide (LiCrO₂) are initially formed through a solvothermal process. mdpi.com These nanoparticles, with a uniform size of approximately 20 nm, are then subjected to calcination in the air. mdpi.com This final oxidation step converts the LiCrO₂ into the stable Li₂CrO₄ phase. mdpi.comsemanticscholar.org This strategy demonstrates how molecular design can be used to control the phase and morphology of the final product, which is challenging to achieve with traditional solid-state synthesis. mdpi.com

Advanced Synthesis Finding Description
Precursor Type Bimetallic single-source lithium-chromium(III) alkoxide. mdpi.com
Initial Product LiCrO₂ nanoparticles (approx. 20 nm). mdpi.com
Final Product Li₂CrO₄ nanoparticles. mdpi.com
Conversion Method Calcination of LiCrO₂ in air to induce oxidation. mdpi.comsemanticscholar.org
Advantage Provides precise control over stoichiometry and yields uniform nanomaterials. mdpi.com

The preparation of either hydrated or anhydrous lithium chromate is primarily a function of temperature and the presence of water.

Hydrated Form : As seen in conventional syntheses, crystallization from an aqueous solution typically yields a hydrated form, most commonly lithium chromate dihydrate (Li₂CrO₄·2H₂O). samaterials.comnih.gov This yellow, deliquescent solid is the stable form at room temperature in the presence of moisture. nih.govhaz-map.com

Anhydrous Form : The anhydrous salt can be prepared by heating the hydrated form. Lithium chromate dihydrate loses its water of crystallization at approximately 74.6 °C to become anhydrous. nih.gov Careful control of the heating process is necessary to remove the water without causing decomposition of the compound. nih.gov Both hydrated and anhydrous forms may be purchased commercially. americanelements.com

Control of Hydration State in Lithium Chromate Synthesis

The hydration state of lithium chromate is primarily controlled by temperature. The most common hydrated form is the dihydrate (Li₂CrO₄·2H₂O), which can be converted to the anhydrous form (Li₂CrO₄) through thermal dehydration. The synthesis of a specific hydration state, therefore, depends on the careful management of temperature during crystallization and subsequent processing.

Synthesis of Lithium Chromate Dihydrate (Li₂CrO₄·2H₂O)

Lithium chromate dihydrate is typically prepared through the reaction of a lithium salt, such as lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃), with chromic acid (H₂CrO₄) in an aqueous solution. biosynth.com The resulting product is the dihydrate, which crystallizes from the solution upon cooling or evaporation of water at temperatures below 74.6 °C. nih.gov

A general laboratory procedure involves the careful neutralization of chromic acid with a stoichiometric amount of lithium hydroxide or lithium carbonate. The reaction with lithium hydroxide is as follows:

2LiOH + H₂CrO₄ → Li₂CrO₄ + 2H₂O

Alternatively, using lithium carbonate introduces carbon dioxide as a byproduct:

Li₂CO₃ + H₂CrO₄ → Li₂CrO₄ + H₂O + CO₂

To ensure the formation of the dihydrate, the crystallization process must be conducted at temperatures below the transition point to the anhydrous form. Slow cooling of a saturated solution is often employed to yield well-defined crystals of lithium chromate dihydrate.

Synthesis of Anhydrous Lithium Chromate (Li₂CrO₄)

The preparation of anhydrous lithium chromate is achieved through the thermal dehydration of the dihydrate. nih.gov When lithium chromate dihydrate is heated to a temperature of 74.6 °C or higher, it loses its two molecules of water of crystallization to form the anhydrous salt. nih.gov

The dehydration process can be represented by the following equation:

Li₂CrO₄·2H₂O(s) → Li₂CrO₄(s) + 2H₂O(g)

For a complete conversion to the anhydrous form, the dihydrate is typically heated in an oven or furnace at a temperature comfortably above the transition point, for a sufficient duration to ensure all water has been driven off. The process should be carried out in a well-ventilated area or under a fume hood to manage the released water vapor.

Considerations for Monohydrate Synthesis

Currently, there is a lack of readily available scientific literature detailing a specific and reliable method for the synthesis of a stable lithium chromate monohydrate (Li₂CrO₄·H₂O). While it is theoretically possible that a monohydrate could exist as an intermediate during the thermal dehydration of the dihydrate, its isolation as a stable compound has not been well-documented in publicly accessible research.

Influence of pH

The pH of the reaction mixture can influence the equilibrium between chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions in solution. In acidic conditions (lower pH), the equilibrium shifts towards the formation of the orange-red dichromate ion, while in alkaline conditions (higher pH), the yellow chromate ion is favored. askfilo.com For the synthesis of lithium chromate, maintaining a neutral to slightly alkaline pH ensures that the chromate ion is the predominant species, which is necessary for the crystallization of lithium chromate. While pH is crucial for maintaining the desired chromate species, its direct influence on the hydration state of the crystallizing salt is not extensively documented. The primary controlling factor for the number of water molecules in the crystal lattice remains the temperature of crystallization and drying.

Research Findings on Hydration State Control

The control of the hydration state of lithium chromate is fundamentally based on the thermodynamics of its hydrates. The dihydrate is the thermodynamically stable form at ambient temperatures and below, up to its transition temperature. The anhydrous form is stable at temperatures above this point.

Table 1: Temperature-Dependent Hydration States of Lithium Chromate

Hydration State Chemical Formula Conditions for Formation
Dihydrate Li₂CrO₄·2H₂O Crystallization from aqueous solution at temperatures below 74.6 °C.

This clear temperature-dependent relationship forms the basis of all preparative methodologies for controlling the hydration state of lithium chromate. The process of crystallization from an aqueous solution is a common method for producing various hydrated salts, and in the case of lithium chromate, the temperature of this process dictates the resulting product.

Crystallographic and Structural Elucidation of Lithium Chromate Hydrate

Single-Crystal X-ray Diffraction Analysis of Hydrated Lithium Chromates

Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions and the positions of atoms. While a comprehensive single-crystal X-ray diffraction study for lithium chromate (B82759) dihydrate (Li₂CrO₄·2H₂O) is not extensively detailed in publicly available literature, established chemical reference data provides foundational crystallographic information.

Determination of Crystal System and Space Group

Reference handbooks, such as the CRC Handbook of Chemistry and Physics, classify lithium chromate dihydrate as belonging to the orthorhombic crystal system icdst.orgresearchgate.net. The orthorhombic system is characterized by three mutually perpendicular axes of unequal length (a ≠ b ≠ c, α = β = γ = 90°) wikipedia.orgbritannica.com. This arrangement results in a unit cell with the shape of a rectangular prism with a rectangular base wikipedia.org.

There are four types of Bravais lattices within the orthorhombic system: primitive, base-centered, body-centered, and face-centered wikipedia.orgaflowlib.org. The specific Bravais lattice and the symmetry of the atomic arrangement within the unit cell are described by the space group. However, the specific space group for lithium chromate dihydrate is not documented in the readily available scientific literature. A full single-crystal X-ray diffraction experiment would be required to definitively determine the space group.

Table 1: Crystallographic System of Lithium Chromate Dihydrate

Compound Name Formula Crystal System

Atomic Coordination Environments within the Crystal Lattice

The crystal structure of an ionic hydrate (B1144303) is defined by the coordination environments of its constituent ions and water molecules. In lithium chromate dihydrate, this involves the arrangement of water molecules and chromate anions around the lithium cations, and the coordination of lithium ions and water molecules around the chromate anion.

Lithium (Li⁺) Ion Coordination: Lithium ions are small and typically exhibit a tetrahedral or octahedral coordination geometry with oxygen atoms from surrounding water molecules and chromate anions. In aqueous solutions, lithium ions are known to form a tetrahedral configuration with four water molecules researchgate.net. In a crystal lattice, it is expected that the Li⁺ ions would be coordinated by a combination of oxygen atoms from the water molecules and the chromate groups, forming Li-O bonds.

Chromate (CrO₄²⁻) Ion Coordination: The chromate ion is tetrahedral, with the chromium atom at the center and four oxygen atoms at the vertices britannica.com. These oxygen atoms will interact with surrounding lithium ions and will also likely form hydrogen bonds with the water molecules of hydration.

Water Molecules (H₂O): The water molecules in the lattice, often referred to as water of crystallization, play a crucial role in stabilizing the structure medium.comwikipedia.org. They are typically coordinated to the metal cations (Li⁺) and also act as donors and/or acceptors in a network of hydrogen bonds with the oxygen atoms of the chromate anions and other water molecules wikipedia.org.

Influence of Hydration on Crystal Packing and Unit Cell Parameters

Changes in humidity can lead to dehydration, which in turn can cause measurable changes in the unit cell parameters and can even lead to a complete transformation of the crystal structure quora.comnih.gov. For instance, the anhydrous form of lithium chromate (Li₂CrO₄) crystallizes in the trigonal system, a different crystal system from the orthorhombic structure of the dihydrate, highlighting the profound effect of hydration on the crystal structure.

Polycrystalline X-ray Diffraction Characterization

Polycrystalline X-ray diffraction (XRD), also known as powder XRD, is a technique used to characterize the crystalline nature of a bulk sample. Each crystalline solid has a unique XRD pattern, which serves as a "fingerprint" for identification. The pattern consists of a series of diffraction peaks at specific angles (2θ), with characteristic intensities.

Vibrational Spectroscopy for Structural Confirmation

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, is a valuable tool for probing the chemical bonding and local structure of a compound. It is particularly useful for identifying the vibrational modes of polyatomic ions and water molecules within a crystal lattice.

Fourier Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum of lithium chromate hydrate would be expected to show characteristic absorption bands corresponding to the vibrational modes of the chromate anion (CrO₄²⁻) and the water molecules (H₂O).

Chromate Ion Vibrations: The tetrahedral chromate ion has four fundamental vibrational modes. The symmetric stretching vibration (ν₁) and the asymmetric stretching vibration (ν₃) are typically observed in the 800-950 cm⁻¹ region. The bending modes (ν₂ and ν₄) occur at lower frequencies, generally in the 300-450 cm⁻¹ range researchgate.net. In a crystal, the local symmetry of the ion can be lower than tetrahedral, which can cause the splitting of degenerate modes and the appearance of otherwise infrared-inactive modes.

Water Molecule Vibrations: The water molecules of hydration give rise to distinct vibrational bands. The O-H stretching vibrations typically appear as a broad band in the high-frequency region of 3000-3600 cm⁻¹. The H-O-H bending (scissoring) mode is expected around 1600-1650 cm⁻¹ nih.gov. The presence and shape of these bands are indicative of the strength and nature of the hydrogen bonding within the crystal. Librational modes of water (rocking, wagging, and twisting) may also be observed at lower frequencies.

Analysis of the positions, intensities, and splitting of these bands in an FTIR spectrum can provide valuable information about the coordination environment of the ions and the nature of the hydrogen bonding network in the this compound crystal, thus complementing the data obtained from X-ray diffraction.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive analytical technique used to investigate the vibrational modes of molecules, providing detailed insights into chemical structure, polymorphism, and crystallinity. In the context of this compound, Raman spectroscopy serves to identify and characterize the vibrational signatures of the chromate anion (CrO₄²⁻) and the water molecules of hydration within the crystal lattice.

The vibrational spectrum of this compound is primarily defined by the internal modes of the tetrahedral chromate ion and the vibrational modes of the water molecules. The chromate ion, belonging to the Td point group, has four fundamental vibrational modes: the symmetric stretching mode (ν₁), the doubly degenerate bending mode (ν₂), the triply degenerate antisymmetric stretching mode (ν₃), and the triply degenerate bending mode (ν₄). According to selection rules, all four modes are Raman active.

The most intense peak in the Raman spectrum of chromate compounds is typically the symmetric stretching vibration (ν₁) of the Cr-O bond, which appears in the 800-900 cm⁻¹ region. researchgate.net The exact position of this band can be influenced by factors such as cation identity, hydration state, and crystal packing, which affect the symmetry of the chromate tetrahedron. The antisymmetric stretching mode (ν₃) and the bending modes (ν₂ and ν₄) occur at lower wavenumbers. The appearance of bands in the 750 to 950 cm⁻¹ range is a clear indicator of Cr(VI) ions in the form of CrO₄²⁻. researchgate.net

Detailed research on various chromate-containing minerals and compounds provides a basis for the assignment of these vibrational modes. qut.edu.au For instance, studies on aqueous chromate solutions and other crystalline chromates help in identifying the characteristic spectral regions for the CrO₄²⁻ anion. ualberta.ca

The data below, compiled from studies of various chromate compounds, outlines the typical Raman shifts for the chromate ion.

Table 1: Typical Raman Vibrational Modes for the Chromate (CrO₄²⁻) Ion
Vibrational ModeSymmetryApproximate Wavenumber (cm⁻¹)Description
ν₁A₁~840 - 890Symmetric Cr-O Stretch
ν₂E~348Symmetric O-Cr-O Bend
ν₃F₂~860 - 935Antisymmetric Cr-O Stretch
ν₄F₂~395Antisymmetric O-Cr-O Bend

In addition to the chromate ion vibrations, the Raman spectrum of this compound will exhibit bands corresponding to the water of hydration (H₂O). These include the O-H stretching and H-O-H bending modes. The O-H stretching vibrations are typically observed in the high-frequency region of 3000-3600 cm⁻¹. nih.gov The broadness and position of these bands can provide information about the strength and nature of hydrogen bonding within the crystal structure. The H-O-H bending mode is expected to appear around 1600-1650 cm⁻¹. nih.gov Librational modes of the water molecules, which are hindered rotations within the crystal lattice, may also be observed at lower frequencies.

The table below summarizes the expected Raman bands for the water of hydration.

Table 2: Typical Raman Vibrational Modes for Water of Hydration
Vibrational ModeApproximate Wavenumber (cm⁻¹)Description
O-H Stretching3000 - 3600Symmetric and Antisymmetric Stretches
H-O-H Bending1600 - 1650Scissoring Mode
Librational Modes300 - 900Rocking, Wagging, Twisting

By analyzing the positions, intensities, and splitting of these characteristic Raman bands, it is possible to elucidate key structural features of this compound, such as the site symmetry of the chromate ion in the crystal lattice and the nature of the hydrogen bonding network involving the water molecules.

Advanced Analytical Characterization Techniques for Lithium Chromate Hydrate Systems

Surface and Compositional Analysis

Surface and compositional analysis techniques are fundamental to characterizing the outermost layers of materials, where interactions with the environment, such as corrosion, primarily occur. For systems involving lithium chromate (B82759) hydrate (B1144303), these methods elucidate the chemical states of constituent elements and the physical structure of protective films.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of elements within the top 1 to 10 nanometers of a material's surface ukm.my. The technique involves irradiating a solid surface with X-ray photons, which causes the ejection of core-level electrons ukm.my. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is unique to each element and its chemical state, allowing for detailed chemical analysis ukm.my.

In the context of lithium chromate systems, such as chromate conversion coatings (CCCs), XPS is instrumental in identifying the oxidation states of chromium, a key factor in the coating's protective mechanism. Analyses have consistently shown that both hexavalent chromium (Cr(VI)) and trivalent chromium (Cr(III)) are present in these films nist.gov. Cr(III) is typically found as an insoluble hydrated oxide, forming the bulk of the coating, while Cr(VI) is believed to provide a "self-healing" capability nist.gov. Studies on CCCs on zinc have shown that the percentage of Cr(VI) can vary from 32% to 42% of the total chromium content in the outer layer researchgate.net. The photoreduction of Cr(VI) to Cr(III) under X-ray exposure is a known phenomenon that must be managed during analysis by limiting acquisition times researchgate.net.

XPS is also crucial in the study of lithium-ion battery components, where it is used to analyze the solid electrolyte interphase (SEI) mdpi.comresearchgate.net. It can identify various lithium compounds, such as lithium oxide, lithium carbonate, and lithium fluoride, which are critical to battery performance researchgate.netresearchgate.net.

Table 1: Representative XPS Binding Energy Data for Species in Chromate Systems

Species Core Level Binding Energy (eV) Reference
Cr₂O₃ Cr 2p₃/₂ 576.3 ± 0.2 researchgate.net
Cr(OH)₃ / CrOOH Cr 2p₃/₂ 577.3 ± 0.2 researchgate.net
Cr(VI) (e.g., CrO₄²⁻) Cr 2p₃/₂ 579.2 ± 0.2 researchgate.net
Li₂O O 1s 531.3 xpsfitting.com
Li₂CO₃ O 1s 531.5 ± 0.1 xpsfitting.com

Auger Electron Spectroscopy (AES) is another surface-sensitive analytical technique that provides elemental composition information about the near-surface region of a sample kratos.compsu.edu. The process begins when a focused high-energy electron beam (3–10 keV) strikes the sample surface, causing the ejection of a core electron and creating a vacancy kratos.com. An outer shell electron then fills this vacancy, and the energy released from this transition is transferred to a second outer shell electron, which is then ejected. This ejected electron is the "Auger electron," and its kinetic energy is characteristic of the parent element kratos.comwikipedia.org.

A key advantage of AES over XPS is its significantly better spatial resolution, with modern instruments achieving resolutions of less than 5 nanometers kratos.comazom.com. This makes AES extremely useful for analyzing small features, grain boundaries, and elemental distributions on a microscopic scale psu.edu. When combined with ion beam sputtering to progressively remove surface layers, AES provides depth profiles, revealing the elemental composition as a function of depth into the material psu.eduscispace.com.

In studies of chromate conversion coatings, AES depth profiles have shown that the concentration of chromium typically decreases with increasing depth into the film researchgate.net. AES has also been used to analyze the formation of conversion coatings on different microstructural phases of aluminum alloys, demonstrating that the film formation rate can vary across different intermetallic particles ualberta.ca. The technique is sensitive to light elements like lithium (Z=3), which is an advantage over some other methods wikipedia.org.

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to observe the surface topography and morphology of materials at high magnification thermofisher.com. It operates by scanning a focused beam of electrons over a sample's surface. The interaction of the electron beam with the atoms in the sample produces various signals—primarily secondary electrons and backscattered electrons—that are collected by detectors to form an image azom.com. Secondary electrons provide high-resolution information about surface topography, while backscattered electrons can reveal contrast based on elemental composition.

In lithium battery research, SEM is widely used to study the morphology of electrodes and separators, including changes that occur during charging and discharging cycles, such as the formation of lithium dendrites or the degradation of electrode particles thermofisher.comresearchgate.netinfinitalab.com.

Electrochemical Characterization in Functional Systems

Electrochemical techniques are vital for assessing the functional properties of lithium chromate hydrate, especially its performance as a corrosion inhibitor. These methods probe the electrochemical interface between a coated metal and a corrosive environment, providing quantitative data on corrosion rates and protection mechanisms.

Potentiodynamic polarization is an electrochemical technique used to evaluate the corrosion susceptibility of a metal or the protective quality of a coating researchgate.net. The method involves changing the electrical potential of a sample (the working electrode) at a controlled rate and measuring the resulting current that flows between it and a counter electrode. The resulting plot of potential versus the logarithm of the current density is known as a polarization curve.

From this curve, several key corrosion parameters can be determined:

Corrosion Potential (Ecorr): The open-circuit potential where the rate of oxidation equals the rate of reduction. A more positive or "noble" Ecorr can indicate a less active, more corrosion-resistant surface.

Corrosion Current Density (icorr): The current density at the corrosion potential. According to Faraday's law, icorr is directly proportional to the corrosion rate. Lower icorr values signify better corrosion protection.

Pitting Potential (Epit): The potential at which there is a sharp increase in current density, indicating the breakdown of a passive film and the onset of localized pitting corrosion. A higher Epit indicates greater resistance to pitting.

In the context of lithium chromate systems, potentiodynamic polarization curves would be used to demonstrate the inhibitive effect of the chromate layer. A surface treated with a lithium chromate coating is expected to exhibit a lower corrosion current density and a more positive corrosion potential compared to an untreated surface when tested in a corrosive solution (e.g., sodium chloride) researchgate.net.

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for characterizing the corrosion resistance and barrier properties of protective coatings kta.com. The method involves applying a small amplitude alternating potential (or current) signal over a wide range of frequencies to an electrochemical cell and measuring the resulting current (or potential) response kta.comyoutube.com. The impedance, which is the frequency-dependent opposition to alternating current, is then calculated.

EIS data is often represented in Nyquist or Bode plots and analyzed by fitting it to an equivalent electrical circuit model that represents the physical and chemical processes occurring at the electrode/coating/electrolyte interface phmsociety.orgelectrochemsci.org. Key parameters extracted from this analysis include:

Pore Resistance or Coating Resistance (Rp): Represents the resistance to ion flow through pores and defects in the coating. A higher Rp value indicates better barrier properties.

Charge Transfer Resistance (Rct): Relates to the resistance of the electrochemical corrosion reactions occurring at the metal substrate. A higher Rct signifies a lower corrosion rate.

Coating Capacitance (Cc): Relates to the dielectric properties of the coating. An increase in Cc over time can indicate water uptake by the coating.

Studies using lithium chromate as a corrosion inhibitor have demonstrated its effectiveness through EIS electrochemsci.org. The technique can differentiate between the performance of various coatings; high-performance chromate-based systems often exhibit very high impedance values, on the order of 10⁷ to 10⁹ Ω·cm², which are characteristic of excellent barrier-type coatings dtic.mil.

Spectroscopic Techniques for Oxidation State Determination

The oxidation state of chromium is a critical parameter in defining the chemical properties and potential applications of this compound. X-ray Absorption Near-Edge Structure (XANES) is a powerful synchrotron-based technique that provides precise information about the electronic configuration and local coordination environment of the chromium atoms, thereby allowing for an unambiguous determination of its oxidation state.

XANES spectroscopy probes the absorption of X-rays by a specific element, in this case, chromium, as a function of the incident X-ray energy. The resulting spectrum exhibits features near the absorption edge that are highly sensitive to the oxidation state, coordination geometry, and bonding of the absorbing atom.

In lithium chromate (Li₂CrO₄), chromium exists in the hexavalent state (Cr(VI)) and is tetrahedrally coordinated to four oxygen atoms. The Cr K-edge XANES spectrum of such a compound is characterized by a distinct and intense pre-edge peak. This feature arises from the electronic transition of a 1s core electron to an unoccupied molecular orbital with p-d hybridized character. The intensity and position of this pre-edge peak serve as a fingerprint for tetrahedrally coordinated Cr(VI).

A calculated Cr K-edge XANES spectrum for trigonal Li₂CrO₄, available from the Materials Project database, illustrates these characteristic features. materialsproject.org The spectrum displays a sharp pre-edge feature, which is a hallmark of the Cr(VI) oxidation state in a non-centrosymmetric coordination environment, such as the tetrahedral geometry in the chromate anion. The main absorption edge corresponds to the energy required to excite a 1s electron to the continuum. The energy position of this edge is also indicative of the oxidation state, with higher oxidation states generally shifting the edge to higher energies.

Key Features of the Cr K-edge XANES Spectrum for Lithium Chromate:

Spectral FeatureDescriptionSignificance for Oxidation State Determination
Pre-edge Peak An intense, sharp peak appearing at an energy just below the main absorption edge.A characteristic fingerprint for tetrahedrally coordinated hexavalent chromium (Cr(VI)). Its high intensity is due to the lack of inversion symmetry in the tetrahedral geometry, which allows for the otherwise forbidden 1s to 3d transition to occur through p-d orbital mixing.
Main Absorption Edge The sharp increase in absorption corresponding to the ionization threshold of the 1s core electron.The energy position of the main edge is sensitive to the effective charge on the chromium atom. For Cr(VI), this edge is shifted to a higher energy compared to lower chromium oxidation states (e.g., Cr(III)).

The data for this table is synthesized from general principles of XANES spectroscopy and the calculated spectrum of Li₂CrO₄ from the Materials Project. materialsproject.org

Quantitative Analytical Methods

The accurate quantification of the chromate ion (CrO₄²⁻) derived from this compound is essential for various applications. Spectrophotometry offers a reliable and accessible method for this purpose.

Spectrophotometry relies on the principle that chemical species absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the species in solution, a relationship described by the Beer-Lambert Law. For the determination of chromate, which is the hexavalent form of chromium, the 1,5-diphenylcarbazide method is a widely used and highly sensitive colorimetric technique. jascoinc.comthaiscience.infojasco-global.com

In this method, in an acidic solution, hexavalent chromium reacts with 1,5-diphenylcarbazide to form a highly colored magenta complex. The intensity of the color, which can be measured as absorbance using a spectrophotometer, is proportional to the concentration of hexavalent chromium in the sample. The maximum absorbance of this complex is typically observed at a wavelength of around 540 nm. thaiscience.infoepa.gov

To perform a quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known chromate concentrations. The absorbance of an unknown sample solution prepared from this compound can then be measured under the same conditions, and its concentration can be determined by interpolation from the calibration curve.

Representative Calibration Data for the Spectrophotometric Determination of Hexavalent Chromium using the 1,5-Diphenylcarbazide Method:

Concentration of Cr(VI) (mg/L)Absorbance at ~542 nm
0.00000.000
0.0010~0.025
0.0025~0.063
0.0050~0.125
0.0075~0.188
0.0100~0.250
0.0200~0.500
0.0400~1.000

This table presents representative data synthesized from application notes for the diphenylcarbazide method. Actual experimental values may vary. The data illustrates the linear relationship between concentration and absorbance as described by the Beer-Lambert Law. jascoinc.comjasco-global.com

The linearity of the calibration curve, typically with a high coefficient of determination (R² > 0.999), validates the method for accurate quantification within the tested concentration range. thaiscience.info The detection and quantitation limits for this method are typically in the low µg/L range, highlighting its sensitivity for trace analysis. thaiscience.infojasco-global.com

Applications and Performance Research of Lithium Chromate Hydrate

Corrosion Inhibition Research

Lithium chromate (B82759) hydrate (B1144303) is utilized as a corrosion inhibitor in various applications, including metal protection coatings and concrete formulations. paradchemicals.com Its efficacy stems from the synergistic action of lithium and chromate ions to protect metal surfaces from degradation.

Mechanistic Studies of Active Protection in Coatings

In coatings designed for active corrosion protection, lithium compounds provide a reservoir of inhibiting ions. When a coating is damaged, environmental triggers, such as the ingress of moisture and chlorides, initiate the leaching of lithium ions. frontiersin.org This "smart" release mechanism allows for targeted protection at the site of damage, a critical feature for extending the service life of metal components, particularly in demanding environments like the aerospace industry. frontiersin.org

Research into coatings containing leachable lithium salts has revealed the formation of a complex, multi-layered protective film in areas of damage. researchgate.nettudelft.nl Scanning electron microscopy of coating defects has detailed a distinct three-layered structure that forms on the alloy surface. researchgate.nettudelft.nl

This protective formation consists of:

A dense inner layer: Located adjacent to the aluminum alloy surface. researchgate.nettudelft.nl

A porous middle layer: Situated on top of the dense layer. researchgate.nettudelft.nl

A flake-shaped outer layer: Comprising the outermost part of the protective film. researchgate.nettudelft.nl

Further detailed analysis using transmission electron microscopy has provided insight into the nanoscale structure of these layers. In the peripheral regions of a defect, a columnar outer layer is observed, which is attributed to higher local pH and lithium concentrations. tudelft.nl This columnar layer is composed of a Li-Al layered double hydroxide (B78521) (LDH) structure, which forms over an aluminum hydroxide gel. tudelft.nl The porous middle layer also shows the formation of Li-Al LDH, but with a different morphology. tudelft.nl The formation of this multi-layered structure is crucial for providing a robust barrier against corrosive elements. tudelft.nl

Lithium ions play a multifaceted role in the corrosion inhibition process. A primary function is their contribution to the passivation of the metal surface. Passivation refers to the formation of a non-reactive film that protects the underlying material from corrosion. cas.cn In the context of aluminum alloys, lithium-based salts can facilitate the formation of a protective layer that is dense and inert. cas.cn

The mechanism involves the electrochemical dissolution of aluminum to form Al³⁺ ions, which then react with leached lithium ions (Li⁺) and hydroxide ions (OH⁻) present in the environment. desy.de This reaction leads to the in-situ formation of a Li-Al layered double hydroxide (LDH), which acts as a protective film. desy.de

Furthermore, lithium compounds can act as pH buffers at the metal surface. cas.cnnih.gov Slightly soluble lithium salts of weak acids, such as lithium carbonate, can help to stabilize the pH in the vicinity of the aluminum, which facilitates the formation of stable passivation products like aluminum hydroxide (Al(OH)₃). cas.cnnih.gov By controlling the local pH, lithium ions help to create conditions favorable for the precipitation and maintenance of the protective passive layer.

Efficacy in Protecting Aluminum Alloys

Lithium-based inhibitor technology has been investigated extensively for the active corrosion protection of various aluminum alloys. researchgate.net Studies have demonstrated that organic coatings loaded with leachable lithium salts, such as lithium carbonate and lithium oxalate, can provide effective corrosion inhibition for alloys like AA2024-T3 when exposed to corrosive conditions. frontiersin.orgresearchgate.netdesy.de

The protective action is achieved through the formation of a protective layer in damaged areas of the coating. researchgate.net This capability has been confirmed by electrochemical methods, including potentiodynamic polarization and electrochemical impedance spectroscopy, which have verified the protective properties of these layers. researchgate.net The treatment of aluminum alloys with aqueous solutions of lithium carbonate has been shown to significantly improve their corrosion resistance, attributed to the formation of a hydrotalcite-like compound on the metallic surface. desy.de This technology is considered a new paradigm for chromate-free corrosion protection. researchgate.net

Table 1: Summary of Lithium-Based Coating Performance on Aluminum Alloys

Inhibitor Type Alloy Protection Mechanism Key Findings
Leachable Lithium Carbonate/Oxalate AA2024-T3 Formation of a protective layer in coating defects. researchgate.net Demonstrated active corrosion inhibition during neutral salt spray exposure. researchgate.net
Lithium Carbonate Pre-treatment Anodized AA2024-T3 Leaching of lithium from the treated layer to protect scratches. frontiersin.org Achieved a substantial increase in corrosion resistance over 8 days in 3.5 wt% NaCl. frontiersin.org
Lithium Carbonate in Aqueous Solution AA1100, AA2024-T3, AA6061-T6, AA7075-T6 Formation of a Li-Al hydrotalcite conversion coating. desy.de Significantly improved the corrosion resistance of the treated alloys. desy.de

Evaluation as a Hexavalent Chromium Replacement Technology

For decades, coatings and conversion treatments based on hexavalent chromium (Cr(VI)) have been the benchmark for corrosion protection of aluminum alloys due to their effectiveness and self-healing properties. researchgate.netresearchgate.net However, the toxicity and carcinogenic nature of Cr(VI) compounds have led to stringent regulations and a search for viable alternatives. researchgate.netsterc.org

Lithium-based inhibitor technology is being actively investigated as a potential replacement for hexavalent chromium. researchgate.nettudelft.nl The goal is to develop environmentally friendly alternatives that can match the performance of chromates. researchgate.net Research has shown that coatings containing leachable lithium salts can mimic the "smart" or active protection characteristic of chromates by forming a protective layer at sites of damage. researchgate.nettudelft.nl While trivalent chromium (Cr(III)) technologies are also prominent alternatives, lithium-based systems offer a distinct, non-chromium pathway to active corrosion protection. sterc.org The development of these alternative technologies is critical, particularly for the aerospace and automotive industries, which rely heavily on high-performance corrosion protection for lightweight aluminum alloys. researchgate.netresearchgate.net

Application in Water-Cooled Systems

Lithium chromate is used as a corrosion inhibitor in certain specialized water-cooled systems. nih.govnih.govhaz-map.com Its applications include use in water-cooled atomic reactors and in air conditioning systems that utilize lithium chloride or lithium bromide solutions. nih.govnih.govhaz-map.com In these closed-loop systems, maintaining the integrity of metallic components is crucial for safety and operational efficiency. uw.edu.pliaea.org The addition of a corrosion inhibitor like lithium chromate helps to control the degradation of these materials when they are in contact with water at high temperatures. uw.edu.pliaea.org

Electrochemical and Battery Technology Applications

The unique chemical properties of lithium compounds have positioned them at the forefront of energy storage research. Investigations into lithium chromate hydrate have explored its potential contributions to battery technology, both as a component in electrolytes and as a precursor for electrode materials.

Integration in Specialized Battery Electrolytes or Electrode Materials

The electrolyte is a critical component of a lithium-ion battery, facilitating the movement of lithium ions between the anode and cathode. Additives are often introduced to the electrolyte to enhance the battery's performance, such as improving the stability of the solid electrolyte interphase (SEI) layer. While a wide array of compounds are studied as electrolyte additives, specific research on the integration of this compound for this purpose is not extensively documented in publicly available literature. The focus of current research tends to be on other lithium salts and organic compounds that can be sacrificially reduced or oxidized to form stable surface films on the electrodes. scispace.comresearchgate.netgoogle.comresearchgate.net Non-aqueous electrolytes are standard in lithium-ion batteries, and their composition is crucial for performance and safety. researchgate.netsemanticscholar.orgresearchgate.net The compatibility of any additive with these complex electrolyte systems is a key area of investigation.

Studies of Lithium-Chromium Oxide Materials in Battery Electrodes

Chromium oxides and their lithiated forms have been investigated as promising cathode materials for secondary lithium batteries due to their high theoretical specific energies. Research has shown that these materials can act as stable hosts for lithium intercalation.

Lithium-chromium oxide (m-CrOₓ) has demonstrated a high initial discharge capacity of 255 mAh/g, with a lithiated counterpart (m-LiCrOₓ) showing a capacity of 210 mAh/g. guidechem.com These materials operate at an average voltage of 3.0 V versus Li/Li+, resulting in a high average energy density of approximately 650 Wh/kg. guidechem.com The synthesis conditions, such as temperature and oxygen pressure, have a marked effect on the performance of these cathode materials, with higher pressures leading to a higher oxygen-to-chromium ratio and fewer impurities. guidechem.com

The table below summarizes the electrochemical performance of various chromium oxide-based cathode materials.

Cathode MaterialInitial Discharge Capacity (mAh/g)Average Discharge Voltage (V vs. Li/Li+)Energy Density (Wh/kg)Cycle Life Performance
m-CrOₓ255 guidechem.com3.0 guidechem.com~650 guidechem.comNegligible capacity fade when cycled between 2.0 and 4.2 V. organic-chemistry.org
m-LiCrOₓ210 guidechem.comorganic-chemistry.org3.0 guidechem.comNot specifiedStable and reversible over the entire intercalation range. organic-chemistry.org
Cr₈O₂₁357 (at 0.1C)3.0Not specified>80% capacity retention after 20 cycles.

Influence of Lithium Salt Concentration on Ionic Conductivity in Battery Systems

The concentration of the lithium salt in a battery's electrolyte significantly impacts its ionic conductivity, which in turn affects the battery's power performance. Generally, as the concentration of the lithium salt increases, the number of charge carriers increases, leading to higher ionic conductivity. However, at very high concentrations, factors such as increased viscosity and ion pairing can lead to a decrease in conductivity.

Studies on polymer electrolytes, such as those based on Poly(ethylene oxide) (PEO) with lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), have shown that the ionic conductivity is highly dependent on the salt concentration. At higher salt concentrations, the formation of Li-TFSI clusters can emerge where lithium ions have lower coordination by the polymer, resulting in reduced mobility. nih.gov

The following table illustrates the effect of LiTFSI concentration on the ionic conductivity of a PEO-based polymer electrolyte at 90 °C.

LiTFSI Molality (mol/kg)Ionic Conductivity (S/cm)
0.5~1.5 x 10⁻³
1.0~2.0 x 10⁻³
2.0~1.5 x 10⁻³
3.0~0.5 x 10⁻³

Note: The data in this table is derived from graphical representations in the cited research and should be considered approximate.

Catalysis and Chemical Synthesis

Beyond energy storage, this compound has applications in the realm of chemical reactions, primarily leveraging its properties as an oxidizing agent.

Role as an Oxidizing Agent in Chemical Reactions

Lithium chromate is recognized as a strong oxidizing agent. nih.govnoaa.gov This characteristic is attributed to the presence of chromium in the +6 oxidation state. nih.gov As an oxidizing agent, it can facilitate the oxidation of various organic compounds. nih.gov For instance, chromium(VI) reagents are widely used for the oxidation of alcohols to aldehydes and ketones. organicchemistrydata.orgyoutube.com The general mechanism involves the alcohol attacking the chromic acid, followed by the abstraction of a proton, leading to the formation of a carbon-oxygen double bond. libretexts.org While specific studies detailing the use of this compound in these reactions are not as common as those for other chromate salts like pyridinium chlorochromate (PCC), its fundamental oxidizing properties are similar.

Catalytic Activity in Organic Synthesis

While some sources mention the use of lithium compounds in catalysis for organic synthesis, specific and detailed research on the catalytic activity of this compound is limited in the available literature. organic-chemistry.orgresearchgate.netsemanticscholar.orgsioc.ac.cn The role of lithium-based reagents in organic chemistry is extensive, often involving organolithium compounds as strong bases or nucleophiles. sioc.ac.cn However, the direct catalytic application of this compound in a broad range of organic transformations is not a well-documented area of research.

Reagent for the Synthesis of Other Chromium Compounds

This compound serves as a valuable precursor in the synthesis of various other chromium compounds. nih.gov Its utility in this area stems from the reactivity of the chromate (CrO₄²⁻) anion. A primary application is in the production of other insoluble metal chromates, many of which have significant industrial use as pigments. nih.gov

The synthesis process often involves a precipitation reaction. When an aqueous solution of lithium chromate is mixed with a solution containing soluble salts of other metals—such as lead, zinc, or strontium—an insoluble chromate salt of that metal precipitates out. nih.gov This method allows for the formation of a range of chromate pigments with distinct colors. For instance, the reaction of an alkali chromate like lithium chromate with a lead nitrate solution produces lead chromate, a compound widely known as the pigment Chrome Yellow. nih.gov

The general reaction can be represented as:

Li₂CrO₄ (aq) + M(NO₃)₂ (aq) → MCrO₄ (s) + 2LiNO₃ (aq) (where M represents a divalent metal like Pb, Zn, Sr, etc.)

This straightforward precipitation method makes lithium chromate an effective reagent for producing tailored chromium compounds for specific applications. nih.gov

Target CompoundPrecursor 1Precursor 2Application of Target Compound
Lead(II) chromateLithium chromateLead(II) nitrateYellow Pigment (Chrome Yellow) nih.gov
Strontium chromateLithium chromateStrontium nitrateCorrosion Inhibiting Pigment nih.gov
Zinc chromateLithium chromateZinc sulfate (B86663)Corrosion Inhibiting Pigment nih.gov

Other Industrial and Research Applications

In the ceramics industry, this compound is utilized in the formulation of ceramic enamels and glazes. Its role is twofold: it acts as both a powerful flux and a colorant.

As a flux, the lithium component (as lithium oxide, Li₂O, upon firing) is highly effective at lowering the melting temperature of the glaze. ceramicartsnetwork.orgwoodfireceramic.com Lithium is the most powerful flux among the alkali metals and can produce a significant change in the fired result even in small amounts. ceramicartsnetwork.orgceramic.school Adding a lithium-containing compound to a glaze recipe lowers its viscosity, which helps to create a smooth, glossy surface. ceramicartsnetwork.org Furthermore, lithia imparts a low coefficient of thermal expansion (CTE) to the glaze, which helps prevent crazing—a network of fine cracks that can occur when a glaze contracts more than the clay body during cooling. ceramicartsnetwork.orgdigitalfire.com

As a colorant, the chromate component provides a distinct yellow hue to the glaze or enamel. paradchemicals.com The name of the element chromium is derived from the Greek word chrōma, meaning color, a nod to the intensely colored compounds it forms. elementschina.com Therefore, the use of lithium chromate allows ceramicists to modify the melting properties of their glazes while simultaneously imparting a stable yellow color.

Fluxing OxideRelative Fluxing PowerEffect on Thermal Expansion (CTE)Common Color Effects
Lithium Oxide (Li₂O) Very High ceramicartsnetwork.orgwoodfireceramic.comVery Low ceramicartsnetwork.orgdigitalfire.comBrightens colors, promotes blues ceramicartsnetwork.orgceramic.school
Sodium Oxide (Na₂O)High ceramicartsnetwork.orgHigh ceramicartsnetwork.orgBrightens colors ceramicartsnetwork.org
Potassium Oxide (K₂O)High ceramicartsnetwork.orgHigh ceramicartsnetwork.orgBrightens colors ceramicartsnetwork.org
Calcium Oxide (CaO)MediumMedium ceramicartsnetwork.orgGenerally promotes clearer gloss ceramic.school

Lithium chromate finds application in electroplating, specifically in decorative and protective chrome plating processes. This technique involves depositing a thin layer of chromium onto a metal or plastic object to enhance its aesthetic appeal, provide corrosion resistance, increase surface hardness, and facilitate cleaning. wikipedia.org

In this context, lithium chromate serves as a source for the hexavalent chromium ions (Cr⁶⁺) required for the electrodeposition process. Decorative chrome plating is typically done in a bath containing chromic acid and a sulfate catalyst. rexplating.com The part to be plated acts as the cathode in an electrolytic cell. When current is applied, chromium is deposited from the solution onto the part's surface. rexplating.com The use of lithium chromate in the plating bath contributes to the formation of a durable and visually appealing chrome finish, making it valuable in industries like automotive parts and household appliances where both corrosion resistance and aesthetics are important.

High-purity this compound is available in "Reagent Grade," which signifies a level of purity that makes it suitable for use in analytical and research laboratory settings. americanelements.com A key use for such a high-purity chemical is as an analytical reagent or for the preparation of a chemical standard. latech.edu

Standardization is the process of determining the exact concentration of a solution, often through titration. latech.edu A primary standard is a highly pure and stable compound that can be weighed accurately to prepare a solution of a precisely known concentration. Given its availability in high-purity forms, lithium chromate can be used to prepare standard solutions of chromate ions. These standard solutions can then be employed in various analytical procedures:

Titrations: A lithium chromate standard solution could be used to determine the concentration of reducing agents in a sample via redox titration.

Spectroscopy: In techniques like Atomic Absorption (AA) or Inductively Coupled Plasma (ICP) spectroscopy, a standard solution prepared from lithium chromate can be used to generate a calibration curve for the quantitative analysis of chromium.

The reliability of analytical results depends heavily on the purity of the reagents used, making the availability of different chemical grades crucial for scientific research.

Chemical GradeTypical PurityDescriptionCommon Use
Reagent Grade (ACS) ≥95%High purity standard set by the American Chemical Society (ACS). americanelements.comQuantitative analysis, research, and quality control. americanelements.com
Technical Grade VariableGood quality for commercial and industrial use, but with impurities. americanelements.comIndustrial processes, not suitable for analytical work.
Purified Grade VariableGood quality with no official standard; also called "pure" or "practical" grade.Educational labs, qualitative work.

Environmental Fate and Remediation Research of Chromate Species

Speciation and Transport of Chromium in Environmental Media

The environmental behavior of chromium is fundamentally linked to its oxidation state. The two most prevalent and stable oxidation states in the environment are trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)). scielo.br These two species exhibit vastly different chemical properties, which in turn govern their transport and fate in the environment. mdpi.com

Oxidation of Cr(III) to Cr(VI): Under certain environmental conditions, the less toxic Cr(III) can be oxidized to the more toxic and mobile Cr(VI). This process is of significant concern as it can remobilize chromium that was previously sequestered. The presence of manganese(IV) oxides is a primary driver of Cr(III) oxidation in soils and sediments. epa.gov The reaction is generally slow but can be a long-term source of Cr(VI) contamination. Atmospheric conditions can also lead to the interconversion between Cr(VI) and Cr(III). anchorqea.com

Reduction of Cr(VI) to Cr(III): The reduction of Cr(VI) to Cr(III) is a key process in the natural attenuation and engineered remediation of chromate-contaminated sites. This transformation significantly reduces the toxicity and mobility of chromium. mdpi.com Common reducing agents in the environment include ferrous iron (Fe(II)), dissolved sulfides, and various forms of organic matter. mdpi.com The reduction process is often pH-dependent, with lower pH values generally favoring the reaction. Microbial communities also play a crucial role in the bioreduction of Cr(VI). waterrf.org

The dynamic nature of these redox transformations means that chromium contamination can be a persistent environmental challenge. publish.csiro.au

The mobility of chromium in the environment is almost entirely dependent on its speciation. noaa.gov

In Soil: Hexavalent chromium, existing as the chromate (B82759) (CrO₄²⁻) or dichromate (Cr₂O₇²⁻) anion, is highly mobile in soils. mdpi.com It does not readily adsorb to the negatively charged surfaces of most soil minerals and organic matter, allowing it to migrate with soil water and potentially contaminate groundwater. noaa.gov Conversely, Cr(III) is relatively immobile. It tends to precipitate as hydroxides, oxides, or co-precipitate with iron oxides, and it strongly adsorbs to soil colloids. mdpi.comwikipedia.org The partitioning of chromium between the solid and aqueous phases in soil is therefore highly dependent on the redox conditions and pH. haz-map.com

In Water: In aqueous systems, the solubility and mobility of chromium species are paramount. Chromate is highly soluble in water across a wide pH range, leading to its potential for widespread contamination in surface water and groundwater. scielo.br Cr(III), on the other hand, has low solubility, particularly at neutral to alkaline pH, which limits its mobility in most natural waters. mdpi.com

In Air: Chromium can be present in the atmosphere as fine particulate matter. anchorqea.com Industrial processes are a major source of atmospheric chromium emissions. scielo.br The dominant valence state of chromium in the atmosphere is typically Cr(III). anchorqea.com However, interconversion between Cr(III) and Cr(VI) can occur in atmospheric particles, influenced by factors such as humidity, temperature, and the presence of other pollutants like ozone and sulfur dioxide. nih.govnoaa.gov

Mobility and Predominant Forms of Chromium Species in Environmental Media
Environmental MediumChromium (VI) (as Chromate)Chromium (III)
SoilHigh mobility; exists as anionic species (CrO₄²⁻) that are weakly adsorbed.Low mobility; precipitates as hydroxides and strongly adsorbs to soil particles. mdpi.com
WaterHigh solubility and mobility in both surface and groundwater. scielo.brLow solubility, especially at neutral to high pH, leading to precipitation and limited mobility. mdpi.com
AirCan exist in particulate matter, but Cr(III) is generally more dominant. anchorqea.comThe more prevalent form in atmospheric particulate matter. anchorqea.com

Research on Chromate Removal and Resource Utilization from Industrial Effluents

Given the environmental risks associated with chromate, significant research has been dedicated to its removal from industrial wastewater and the potential for chromium recovery.

A primary strategy for treating chromate-laden industrial effluents is the reduction of Cr(VI) to Cr(III), followed by the precipitation of Cr(III) hydroxides.

Chemical Reduction: This widely used method involves the addition of chemical reducing agents to the wastewater. Common reductants include ferrous sulfate (B86663) (FeSO₄), sodium bisulfite (NaHSO₃), and sulfur dioxide (SO₂). waterrf.org The efficiency of the reduction process is often pH-dependent, typically requiring acidic conditions. Once the Cr(VI) is converted to Cr(III), the pH is raised to precipitate chromium(III) hydroxide (B78521), which can then be removed from the water through sedimentation or filtration. biosynth.com

Electrolytic Processes: Electrochemical methods offer an alternative for chromate removal. waterrf.orgpatsnap.com Electrocoagulation, for example, involves the use of sacrificial anodes (typically iron or aluminum) that dissolve to produce coagulants in situ. researchgate.net The process combines the reduction of Cr(VI) at the cathode and by the generated ferrous ions, and the subsequent co-precipitation of Cr(III) with the metal hydroxides formed. researchgate.net These methods can be highly effective and avoid the need to add large amounts of chemical reagents. researchgate.net

Comparison of Chromate Removal Technologies
TechnologyMechanismKey ParametersAdvantagesDisadvantages
Chemical ReductionReduction of Cr(VI) to Cr(III) using chemical agents, followed by precipitation. biosynth.compH, reductant type and dose.Well-established and effective.Requires chemical storage and handling; produces sludge.
ElectrocoagulationIn situ generation of coagulants and reductants via electrolysis. researchgate.netCurrent density, electrode material, pH, initial concentration. researchgate.netHigh efficiency, no need for chemical addition, compact equipment. researchgate.netElectrode consumption, potential for passivation.

The recovery of chromium from industrial waste streams is an important aspect of sustainable industrial practice, aiming to create a circular economy for this valuable element. publish.csiro.au

From Tannery Waste: The leather tanning industry is a major user of chromium salts, primarily Cr(III). Technologies have been developed to recover chromium from tannery wastewater and solid waste. decisionsadvisors.com One approach involves the thermal pressure hydrolysis of chrome-tanned leather scraps in an alkaline environment, followed by separation techniques like ultrafiltration to recover chromium compounds that can be reused in the tanning process. decisionsadvisors.com Another method utilizes molecularly imprinted polymers that can selectively capture chromium from tanning liquor, allowing for its recovery and reuse. mdpi.com

From Plating Effluents: In the electroplating industry, chromium can be recovered from rinse waters using techniques like ion exchange and membrane filtration (e.g., reverse osmosis). biosynth.com These methods can concentrate the chromium, allowing it to be returned to the plating bath.

The economic viability of these recovery processes is a key factor in their implementation, but the environmental benefits of reducing chromium discharge and conserving resources are significant. publish.csiro.aumdpi.com

Bioavailability of Chromium Species in Environmental Systems

Bioavailability refers to the fraction of a contaminant in the environment that is available for uptake by living organisms. As with mobility, the bioavailability of chromium is strongly dependent on its speciation. mdpi.com

Chromium (VI): Hexavalent chromium is generally considered more bioavailable than Cr(III). mdpi.com Its high solubility and mobility in water and soil pore water mean that it can be readily taken up by plants and microorganisms. nih.gov Once absorbed, Cr(VI) can easily cross cell membranes.

Chromium (III): Trivalent chromium has much lower bioavailability. mdpi.com Its tendency to precipitate or strongly adsorb to soil and sediment particles limits its presence in a form that can be taken up by organisms.

A study using a mouse model to investigate the oral bioavailability of chromium from contaminated soils found that the relative bioavailability ranged from 5.12% to 50.0%. Interestingly, the study concluded that bioavailability was more closely related to the amount of unreduced Cr(VI) in the intestines rather than the initial Cr(VI) content in the soil, highlighting the importance of in-vivo reduction processes. The presence of other substances in the soil, such as organic matter, can also influence chromium's bioavailability by affecting its speciation and sorption behavior. wikipedia.org

Future Research Trajectories and Emerging Paradigms for Lithium Chromate Hydrate

Development of Novel Synthetic Routes for Enhanced Control over Morphology and Purity

The precise control over the crystal morphology and purity of lithium chromate (B82759) hydrate (B1144303) is paramount for its performance in various applications. Future research will likely focus on moving beyond traditional synthesis methods to more sophisticated approaches that allow for tailored material properties.

Current synthesis of lithium chromate hydrate typically involves reacting lithium hydroxide (B78521) or lithium carbonate with chromic acid or chromium trioxide. biosynth.com While effective, these methods may offer limited control over particle size, shape, and purity. Advanced synthetic strategies, such as solvothermal methods, have demonstrated success in controlling the morphology of other lithium-containing compounds like LiFePO₄, yielding nanoparticles, nanoplates, and microplates by adjusting parameters like solvent ratios, temperature, and reactant concentrations. rsc.orgrsc.org Similar approaches could be adapted for this compound to produce materials with optimized characteristics for specific applications.

To achieve higher purity, future research may explore integrated processes that combine synthesis with continuous impurity removal. For instance, processes developed for producing high-purity lithium carbonate involve the selective precipitation and removal of impurities, resulting in a final product with significantly reduced contaminant levels. google.com Applying such principles to this compound synthesis could lead to materials with superior performance and reliability.

Table 1: Potential Synthetic Routes and Their Expected Outcomes for this compound

Synthetic Route Key Parameters to Control Potential Morphologies Expected Purity Enhancement
Solvothermal Synthesis Solvent composition, temperature, reaction time, precursor concentration Nanoparticles, nanorods, nanoplates High, due to controlled crystallization
Co-precipitation pH, temperature, stirring rate, addition rate of precipitating agent Uniform, fine particles Good, with potential for impurity co-precipitation
Sol-gel Method Precursor chemistry, pH, calcination temperature Porous networks, thin films High, with good homogeneity

Integration of Operando Characterization Techniques for Dynamic Process Understanding

Understanding the dynamic processes of this compound formation and its behavior in operational environments is crucial for optimizing its synthesis and application. Operando characterization techniques, which allow for the real-time analysis of materials under working conditions, are poised to provide unprecedented insights.

Techniques such as in-situ X-ray diffraction (XRD), Raman spectroscopy, and scanning probe microscopy can be employed to monitor the structural and morphological evolution of this compound during its synthesis and use. nih.govenergy.gov For example, operando XRD can track the phase transformations and crystal growth during a chemical reaction, providing a deeper understanding of the reaction kinetics and mechanisms. nih.govenergy.gov This knowledge is essential for designing synthesis protocols that yield specific crystal structures and morphologies.

In the context of its applications, such as in batteries, operando techniques can reveal dynamic changes in the material's structure, the formation of intermediates, and degradation mechanisms. nih.gov This information is invaluable for improving the performance and durability of devices that incorporate this compound. The development of specialized in-situ cells and analytical methodologies will be a key area of future research. nih.gov

Advanced Computational Modeling for Predictive Material Design and Performance Optimization

Computational modeling is becoming an indispensable tool in materials science for predicting material properties and guiding the design of new materials. For this compound, advanced computational methods can accelerate the discovery of new functionalities and optimize its performance in various applications.

Techniques such as Density Functional Theory (DFT) can be used to study the electronic structure of this compound, providing insights into its chemical bonding, reactivity, and electrochemical properties. medium.com Molecular dynamics simulations can be employed to understand the behavior of the hydrate in different environments, such as in aqueous solutions or within a composite material. nih.gov

By integrating these computational tools with artificial intelligence and machine learning, researchers can develop predictive models that link the synthesis parameters of this compound to its final properties. medium.commit.eduyoutube.com This data-driven approach can significantly reduce the need for extensive experimental work and accelerate the development of materials with tailored functionalities for applications ranging from energy storage to corrosion inhibition. medium.com

Table 2: Computational Modeling Techniques and Their Applications for this compound

Modeling Technique Information Gained Potential Impact on Research
Density Functional Theory (DFT) Electronic structure, bonding, reaction energies, electrochemical potentials Understanding of fundamental properties, prediction of reactivity
Molecular Dynamics (MD) Structural dynamics, diffusion, phase transitions, solvation Insight into behavior in different environments, prediction of transport properties
Monte Carlo Simulations Thermodynamic properties, phase equilibria Prediction of stable phases and their formation conditions

Exploration of Synergistic Effects in Multi-Component Material Systems

The integration of this compound into multi-component material systems can lead to synergistic effects, where the combined properties of the materials are greater than the sum of their individual parts. Future research will likely focus on the design and characterization of such composite materials.

For instance, in the field of energy storage, lithium chromate can be combined with other materials to form composite electrodes with enhanced performance. Studies on other lithium-based composite systems have shown that the addition of a second component can improve properties such as ionic conductivity, cycling stability, and hydrogen storage capacity. nih.govox.ac.uk Similar strategies could be applied to create novel composites incorporating this compound for applications in lithium-ion batteries or other electrochemical devices.

The investigation of these multi-component systems will require a combination of advanced synthesis techniques to control the microstructure of the composite and sophisticated characterization methods to understand the interfacial interactions between the different components. The goal is to create materials with tailored properties that can address the challenges of next-generation energy storage and other advanced technologies.

Design of Sustainable and Environmentally Benign Applications for Chromate Compounds

Given the environmental concerns associated with hexavalent chromium, a significant future research direction will be the development of sustainable and environmentally benign applications for chromate compounds like this compound. mdpi.com This involves both the development of greener manufacturing processes and the design of applications that minimize environmental impact.

Research into green chemistry principles for chromate production is already underway, focusing on eliminating pollution at the source through novel chemical processes that operate at lower temperatures and with higher resource utilization efficiency. researchgate.netresearchgate.net These approaches aim to reduce the generation of toxic waste and minimize energy consumption. researchgate.net

Furthermore, there is a growing interest in using chromate compounds in closed-loop systems where the material can be effectively recycled and reused. The development of effective removal and recovery strategies for chromium from wastewater is also a critical area of research, with methods like biosorption showing promise as cost-effective and environmentally friendly solutions. mdpi.com The overarching goal is to enable the continued use of the valuable properties of chromate compounds while ensuring environmental sustainability.

Research into Nanoscale this compound for Advanced Applications

The unique properties of materials at the nanoscale offer exciting opportunities for advanced applications of this compound. By reducing the particle size to the nanometer scale, it is possible to significantly enhance properties such as reactivity, surface area, and electrochemical performance.

The synthesis of nanoscale this compound could be achieved through methods like the sol-gel process, which has been used to prepare other doped chromate nanoparticles. preprints.org The ability to control the size and morphology of these nanoparticles will be crucial for tailoring their properties for specific applications. preprints.org

Nanostructured materials have shown great promise in lithium-ion batteries, where smaller particle sizes can lead to improved rate capability and cycle life. rsc.orgresearchgate.net Nanoscale this compound could also find applications in catalysis, pigments, and protective coatings, where its high surface area and unique chemical properties can be leveraged. paradchemicals.comchemimpex.com Future research in this area will focus on developing reliable synthesis methods for these nanomaterials and exploring their potential in a wide range of advanced technologies.

Q & A

Q. How can researchers determine the hydration state of lithium chromate hydrate experimentally?

Methodological Answer: The hydration state (e.g., dihydrate, Li₂CrO₄·2H₂O) can be determined using thermogravimetric analysis (TGA). Heat a sample to 200°C in a controlled environment and measure mass loss, which corresponds to water evaporation. Calculate the percentage of water loss: Water %=Mass lostInitial mass×100\text{Water \%} = \frac{\text{Mass lost}}{\text{Initial mass}} \times 100

Compare results with stoichiometric predictions for Li₂CrO₄·2H₂O (molecular weight 165.88 g/mol). For validation, pair TGA with powder X-ray diffraction (XRD) to confirm crystallinity post-dehydration .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Engineering Controls: Use HEPA-filtered ventilation and avoid dry sweeping to minimize airborne particulates .
  • PPE: Wear nitrile gloves, chemical-resistant lab coats, and eye protection. Respiratory protection (e.g., NIOSH-approved N95) is mandatory for aerosol-prone tasks .
  • Storage: Keep in airtight containers in cool, ventilated areas, segregated from organics, combustibles, and reducing agents (e.g., Li, Al) to prevent explosive reactions .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

Methodological Answer:

  • XRD: Confirms crystalline structure and hydration state.
  • FTIR Spectroscopy: Identifies Cr-O vibrational modes (e.g., \sim850 cm⁻¹ for CrO₄²⁻) and O-H stretches from water.
  • ICP-OES/MS: Quantifies lithium and chromium content, ensuring stoichiometric accuracy.
  • XPS: Validates oxidation states (Cr⁶⁺ in chromate) and surface composition .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for this compound (e.g., carcinogenicity vs. non-teratogenicity)?

Methodological Answer:

  • Comparative Studies: Conduct in vitro assays comparing this compound with other Cr(VI) compounds (e.g., sodium chromate) to isolate lithium’s mitigating effects on toxicity.
  • Dose-Response Analysis: Use rodent models to assess carcinogenic thresholds and reproductive endpoints. Note that while Cr(VI) is a known carcinogen, lithium chromate’s teratogenicity remains unconfirmed, necessitating controlled exposure studies .

Q. What experimental approaches are recommended to study this compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Hydrolytic Stability: Immerse samples in buffered solutions (pH 2–12) and monitor Cr(VI) leaching via UV-Vis spectroscopy (λ = 540 nm using diphenylcarbazide).
  • Thermal Stability: Perform differential scanning calorimetry (DSC) to identify decomposition temperatures. For example, dehydration occurs at \sim100°C, while CrO₄²⁻ decomposition begins at >300°C .

Q. How can this compound’s role as an oxidizing agent be optimized in battery electrolyte formulations?

Methodological Answer:

  • Electrochemical Testing: Use cyclic voltammetry to measure redox potentials in non-aqueous electrolytes (e.g., LiPF₆ in EC/DMC). Compare with Li₂CrO₄’s theoretical capacity (274 mAh/g).
  • Stability Screening: Pair with anode materials (e.g., graphite) and assess passivation layer formation via impedance spectroscopy .

Data Contradiction and Validation

7. Addressing discrepancies in hydration state reports (e.g., dihydrate vs. anhydrous forms):
Methodological Answer:

  • Hydration Analysis: Use Karl Fischer titration to quantify trace water in "anhydrous" commercial samples. Cross-reference with CAS registry data (e.g., 14307-35-8 for anhydrous vs. 7789-01-7 for dihydrate) .

8. Reconciling conflicting reactivity data with zirconium or organic ligands:
Methodological Answer:

  • Controlled Reactivity Trials: Mix this compound with zirconium powder in inert atmospheres and monitor for exothermic reactions. Use adiabatic calorimetry to quantify explosion risks. For organic interactions, test with ethanol or acetic acid under reflux, analyzing products via GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.